tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is a compound that is used for pharmaceutical testing . It is also known as “1-Boc-4-AP” and is used as an intermediate in the manufacture of fentanyl and various related derivatives .
Synthesis Analysis
The synthesis of “this compound” can be accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl, among others .Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.33 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Piperidine Derivatives
One of the primary applications of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate in scientific research is in the synthesis of diverse piperidine derivatives. For example, Moskalenko and Boev (2014) explored its use in synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing a variety of piperidine derivatives (Moskalenko & Boev, 2014).
X-Ray Structural Analysis
The compound has also been studied for its structural properties through X-ray analysis. Didierjean et al. (2004) revealed that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, occurs in a 4-enol form and exhibits molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Intermediate in Biological Compounds
Another significant application is its role as an intermediate in the synthesis of biologically active compounds. Kong et al. (2016) synthesized an important intermediate used in crizotinib, a drug used in cancer therapy, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Synthesis of Other Therapeutic Intermediates
Research also extends to the synthesis of intermediates for various therapeutic compounds. For instance, Wang et al. (2015) synthesized a key intermediate of Vandetanib, an anticancer drug, from piperidin-4-ylmethanol, a compound closely related to this compound (Wang et al., 2015).
Development of Anticancer Drugs
Furthermore, Zhang et al. (2018) utilized the compound as an intermediate in synthesizing small molecule anticancer drugs, highlighting its critical role in developing new therapeutics (Zhang et al., 2018).
Safety and Hazards
Future Directions
The piperazine moiety, which is a part of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate”, plays an important role and is found in various bioactive compounds . It has been found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue has been used as a spacer in pleuromutilin derivatives or as a linker in piperazine-based hydroxamic acids as histone acylase (HDAC) inhibitors . This suggests that “this compound” and its derivatives could have potential applications in the development of new drugs and treatments.
Properties
IUPAC Name |
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNCPXYUNVRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475887 | |
Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206989-54-0 | |
Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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